N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-8-13(22-26-17)9-19(23)21-10-12-5-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUXDIMBEFEWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the isoxazole ring. The final coupling reaction incorporates an acetamide group under specific conditions, often utilizing bases like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DSVLMUKUGWZSBG-SOFGYWHQSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These targets include various enzymes and receptors involved in critical biological pathways. The compound may modulate these targets' activity by binding to them, leading to alterations in cellular processes such as signal transduction and gene expression .
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated an 86% reduction in edema within the first hour of administration, outperforming traditional anti-inflammatory drugs like sodium diclofenac .
Table: Anti-inflammatory Activity Comparison
| Compound | Edema Inhibition (%) | Time (hours) |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | 86 | 1 |
| Sodium Diclofenac | 64 | 1 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer properties of the compound. In one study, several derivatives showed selective cytotoxic effects against cancerous cells while sparing normal cells. The IC50 values for these compounds ranged from 97.3 µM to over 200 µM, indicating varying degrees of efficacy .
Table: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | HeLa | 97.3 |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | U87 | >200 |
Case Study 1: In Vivo Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β). The compound's ability to inhibit cyclooxygenase (COX) activity was pivotal in mediating these effects .
Case Study 2: Anticancer Activity Assessment
In vitro studies on multiple cancer cell lines revealed that the compound exhibited selective cytotoxicity against malignant cells while showing minimal toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies and minimizing side effects associated with conventional chemotherapeutics .
Q & A
Basic: What are the critical steps for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the isoxazole ring via 1,3-dipolar cycloaddition between a nitrile oxide (generated from 2-fluorophenylhydroxamoyl chloride) and a terminal acetylene. Reaction conditions: anhydrous THF, 0–5°C, 12–24 hours .
- Step 2: Acetamide coupling using EDC/HOBt or DCC-mediated activation of the carboxylic acid intermediate. Solvent: DMF or dichloromethane; reaction time: 6–12 hours .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol-DMF mixture) .
Key Optimization Parameters: Temperature control during cycloaddition and moisture-free conditions for amide coupling to prevent hydrolysis .
Advanced: How to resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
Methodological Answer:
Discrepancies between experimental NMR (e.g., unexpected splitting of benzodioxole protons) and DFT-calculated spectra often arise from:
- Conformational flexibility: Rotamers of the acetamide group or hindered rotation of the fluorophenyl ring can split signals. Use variable-temperature NMR to identify dynamic effects .
- Solvent polarity effects: Compare experimental data in DMSO-d6 vs. CDCl3; DFT models should incorporate solvent correction (e.g., COSMO-RS) .
- Crystal packing vs. solution state: Single-crystal XRD data can validate static conformations, while NOESY NMR identifies solution-phase interactions .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR (¹H, ¹³C, 19F): Assign benzodioxole methylene protons (δ 4.8–5.2 ppm) and fluorophenyl aromatic signals (δ 7.1–7.9 ppm). 19F NMR detects deshielding from the ortho-fluorine .
- HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error .
- Purity Assessment:
- HPLC-DAD/ELSD: Use C18 column (acetonitrile/water + 0.1% TFA); target ≥95% purity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications:
- Isoxazole Ring: Replace 2-fluorophenyl with 3- or 4-substituted analogs to assess electronic effects on bioactivity .
- Benzodioxole Moiety: Substitute with dihydroquinoline or benzofuran to evaluate steric vs. electronic contributions .
- Assay Design:
- In vitro: Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Cellular Uptake: Radiolabel the acetamide group (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-term: Store at –20°C in amber vials under argon. Use desiccants (silica gel) to prevent hydrolysis of the acetamide .
- Long-term: Lyophilize and store at –80°C in sealed ampoules. Confirm stability via accelerated degradation studies (40°C/75% RH for 14 days) .
Advanced: How to address low metabolic stability in preclinical models?
Methodological Answer:
- Metabolic Hotspots:
- Benzodioxole Ring: Prone to CYP3A4-mediated oxidation. Introduce electron-withdrawing groups (e.g., –CF3) to reduce susceptibility .
- Acetamide Linker: Replace with sulfonamide or urea to resist amidase cleavage .
- In Silico Tools:
- Use ADMET Predictor™ or StarDrop™ to model metabolic pathways and prioritize analogs .
Basic: How to validate target engagement in cellular assays?
Methodological Answer:
- Biochemical Assays:
- Fluorescence Polarization: Monitor displacement of a fluorescent probe (e.g., ATP-competitive tracer) in recombinant kinase domains .
- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound (10 µM), lyse, and quantify target protein stability after heating (37–65°C) .
Advanced: Strategies for resolving enantiomer-specific activity in chiral analogs
Methodological Answer:
- Chiral Separation:
- Use Chiralpak IA-3 column (n-hexane:isopropanol 90:10) for HPLC resolution .
- Asymmetric Synthesis:
- Employ Evans’ oxazolidinone auxiliaries during acetamide formation to control stereochemistry .
- Biological Evaluation:
- Test enantiomers in kinase inhibition assays (IC50) and MDCK permeability models to correlate configuration with activity .
Basic: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking: Use AutoDock Vina or Glide (Schrödinger) with homology-modeled kinase domains (e.g., EGFR T790M mutant). Validate with MM-GBSA free-energy calculations .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the benzodioxole moiety in the hydrophobic pocket .
Advanced: How to mitigate off-target effects identified in kinome-wide profiling?
Methodological Answer:
- Selectivity Filters:
- Apply a >10-fold selectivity window against non-target kinases (e.g., LCK, SRC) via ATP competition assays .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., VHL) to degrade targets selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
